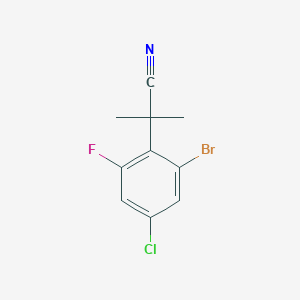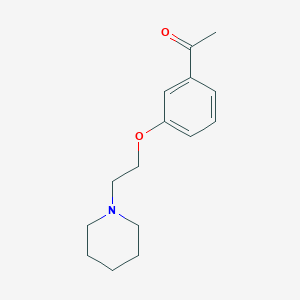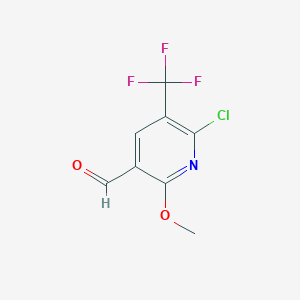
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of nicotinaldehyde, characterized by the presence of chloro, methoxy, and trifluoromethyl groups on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-(trifluoromethyl)aniline.
Chlorination: The aniline derivative undergoes chlorination to introduce the chloro group at the desired position.
Formylation: The final step involves formylation to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinic acid.
Reduction: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinaldehyde: Similar structure but lacks the methoxy group.
2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Similar structure but with different positioning of the chloro and methoxy groups
Uniqueness
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C8H5ClF3NO2 |
|---|---|
Molekulargewicht |
239.58 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7-4(3-14)2-5(6(9)13-7)8(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
VGLYWIHEKHLBAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1C=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


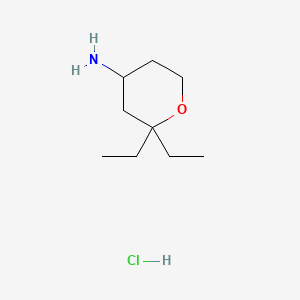
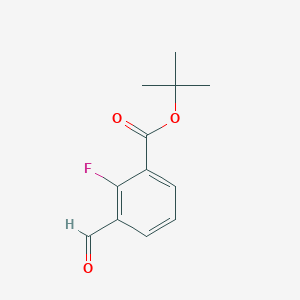
![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
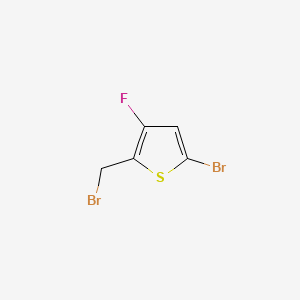
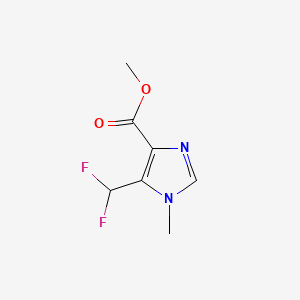
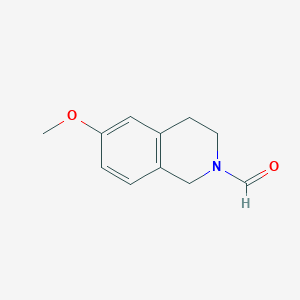
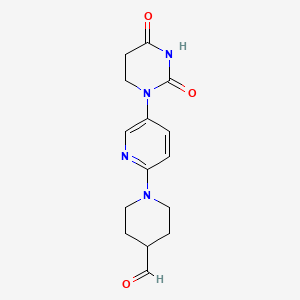
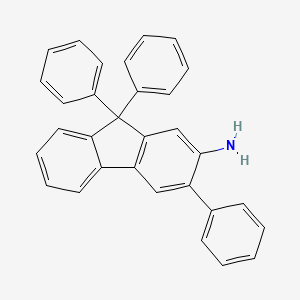
![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)
